10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7300^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine is a complex organic compound characterized by its unique structure, which includes a bromobenzenesulfonyl group, a dimethylphenyl group, and a thia-tetraazatricyclo framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine typically involves multiple steps, including the formation of the bromobenzenesulfonyl group, the introduction of the dimethylphenyl group, and the construction of the thia-tetraazatricyclo framework. Key reagents and conditions used in these steps include:
Formation of Bromobenzenesulfonyl Group: This step involves the reaction of benzenesulfonyl chloride with bromine in the presence of a catalyst such as iron(III) chloride.
Introduction of Dimethylphenyl Group: This step can be achieved through a Friedel-Crafts alkylation reaction using 3,5-dimethylbenzene and an appropriate alkylating agent.
Construction of Thia-Tetraazatricyclo Framework: This complex step involves the cyclization of intermediate compounds under specific conditions, such as high temperature and the presence of a strong acid or base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amine derivatives.
Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles such as hydroxide, cyanide, or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, hydrogen gas with palladium catalyst, mild to moderate temperatures.
Substitution: Sodium hydroxide, sodium cyanide, amine compounds, typically in polar solvents like water or dimethyl sulfoxide.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: Its structural properties can be exploited in the design of novel materials with specific electronic or optical characteristics.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzenesulfonyl group can form covalent bonds with nucleophilic sites on proteins, while the dimethylphenyl group can engage in hydrophobic interactions. The thia-tetraazatricyclo framework provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 10-(4-chlorobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
- 10-(4-methylbenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine
Uniqueness
The presence of the bromobenzenesulfonyl group in 10-(4-bromobenzenesulfonyl)-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,7,9,11-pentaen-7-amine imparts unique reactivity and binding properties compared to its analogs with different substituents. This makes it particularly valuable in applications requiring specific interactions with biological targets or in the synthesis of complex organic molecules.
Properties
IUPAC Name |
10-(4-bromophenyl)sulfonyl-N-(3,5-dimethylphenyl)-5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaen-7-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16BrN5O2S2/c1-12-9-13(2)11-15(10-12)23-19-18-17(7-8-30-18)27-20(24-19)21(25-26-27)31(28,29)16-5-3-14(22)4-6-16/h3-11H,1-2H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUXPYOQWFIZMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC3=C(N=NN3C4=C2SC=C4)S(=O)(=O)C5=CC=C(C=C5)Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16BrN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.